Technical Monograph: 3-Amino-4-methylazepan-2-one (CAS 209983-74-4)
Technical Monograph: 3-Amino-4-methylazepan-2-one (CAS 209983-74-4)
The following technical guide provides an in-depth analysis of 3-Amino-4-methylazepan-2-one , a specialized chiral building block used in the synthesis of peptidomimetics and protease inhibitors.
Content Type: Technical Reference & Synthesis Guide Subject: Heterocyclic Chemistry / Medicinal Chemistry Scaffolds
Executive Summary
3-Amino-4-methylazepan-2-one (CAS 209983-74-4) is a functionalized seven-membered lactam (caprolactam) derivative.[1] In drug discovery, it serves as a critical conformational constraint , primarily used to mimic the
It is most frequently utilized in the development of Cysteine Protease Inhibitors (e.g., Cathepsin K/S) and Integrin Antagonists , where the 3-amino group serves as a mimic for the N-terminal residue of a cleaved peptide bond.[2]
Physicochemical Profile
The following data characterizes the core scaffold. Note that commercial supplies are often provided as the Hydrochloride (HCl) salt to enhance stability.[2]
| Property | Specification |
| CAS Number | 209983-74-4 |
| IUPAC Name | 3-Amino-4-methylazepan-2-one |
| Molecular Formula | |
| Molecular Weight | 142.20 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid (typically as HCl salt) |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM. |
| pKa (Calculated) | ~8.2 (Amine), ~14.5 (Amide NH) |
| Stereochemistry | Contains two chiral centers (C3, C4).[2] Commercial CAS often refers to the racemate or specific diastereomers (e.g., cis-3,4 or trans-3,4).[2] |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |
Synthetic Methodologies
Synthesis of substituted azepan-2-ones is challenging due to the entropic penalty of forming seven-membered rings. While the Schmidt Rearrangement of 2-methyl-cyclohexanone is a classic route, it lacks stereocontrol.[2]
For high-precision medicinal chemistry, Ring-Closing Metathesis (RCM) is the industry-standard protocol, allowing for the strict control of the C3-C4 relative stereochemistry.[2]
Protocol: Stereoselective RCM Approach
This workflow describes the synthesis of the scaffold from chiral amino acid precursors, ensuring the correct (3S, 4R) or (3S, 4S) configuration.[2]
Step-by-Step Methodology:
-
Precursor Assembly:
-
Ring-Closing Metathesis (The Critical Step):
-
Catalyst: Grubbs II Gen or Hoveyda-Grubbs II (2-5 mol%).[2]
-
Solvent: Dichloromethane (DCM), highly diluted (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.[2]
-
Conditions: Reflux for 12–24 hours under inert Argon atmosphere.
-
Observation: Evolution of ethylene gas drives the equilibrium.[2]
-
-
Hydrogenation & Reduction:
-
Reagents:
(1 atm), Pd/C (10% w/w). -
Purpose: Reduces the C=C double bond formed by RCM to yield the saturated azepan-2-one core.
-
-
Deprotection:
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Product: Yields the 3-Amino-4-methylazepan-2-one hydrochloride salt.
-
Visualization: RCM Synthesis Pathway
The following diagram illustrates the logical flow of the RCM synthesis strategy.
Caption: Figure 1. Stereoselective synthesis of the azepan-2-one core via Ring-Closing Metathesis (RCM).
Medicinal Chemistry Applications
Peptidomimetic Design (The "Freidinger Lactam" Concept)
This molecule belongs to a class of compounds often referred to as extended Freidinger Lactams .[2] By incorporating the
-
Mechanism: The 7-membered ring forces the backbone into a specific conformation that mimics the Type II'
-turn or -turn . -
Significance: This pre-organization reduces the entropy loss upon binding to a receptor, theoretically increasing binding affinity (potency).[2]
Target Classes[2][3]
-
Cathepsin K Inhibitors: Used in osteoporosis research.[2] The azepan-2-one ring spans the S1-S2 subsites of the enzyme, positioning the carbonyl group to interact with the active site cysteine.[2]
-
Calpain Inhibitors: The 3-amino group acts as an anchor in the S1 pocket, while the 4-methyl group provides hydrophobic bulk to fill the S1' or S2 specificity pockets.[2]
Visualization: Pharmacophore Mapping
This diagram explains how the scaffold mimics a dipeptide.[2]
Caption: Figure 2.[2] Pharmacophore mapping of the azepan-2-one scaffold against biological targets.
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it should be handled according to protocols for functionalized aliphatic amines .[2]
-
Hazard Statements (GHS):
-
Handling: Use within a chemical fume hood.[2] Avoid inhalation of dusts (if HCl salt).[2]
-
Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent amine oxidation or carbamate formation.
References
-
Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds."[2] Journal of Organic Chemistry, 67(12), 4261–4274.[2]
-
Skiles, J. W., & McNeil, D. "Spiro Indanyl-Piperidine Derivatives as Potent Growth Hormone Secretagogues."[2] Journal of Medicinal Chemistry. (Contextual reference for azepanone peptidomimetics).
-
BLD Pharm. "Product Datasheet: 3-Amino-4-methylazepan-2-one (CAS 209983-74-4)."[1][3]
- Marquis, R. W. "Cathepsin K Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents. (Provides context on the use of 7-membered lactams in protease inhibition).
